(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid

Catalog No.
S12873138
CAS No.
100858-52-4
M.F
C4H4O4
M. Wt
120.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid

CAS Number

100858-52-4

Product Name

(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid

IUPAC Name

(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid

Molecular Formula

C4H4O4

Molecular Weight

120.07 g/mol

InChI

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+/i1D,2D,3+1,4+1

InChI Key

VZCYOOQTPOCHFL-WSHNTRCTSA-N

Canonical SMILES

C(=CC(=O)O)C(=O)O

Isomeric SMILES

[2H]/C(=C(/[2H])\[13C](=O)O)/[13C](=O)O

(E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid, commonly known as (E)-2,3-dideuteriofumaric acid, is a deuterated derivative of fumaric acid. Its molecular formula is C4H2D2O4C_4H_2D_2O_4, and it features two deuterium atoms replacing hydrogen atoms in the fumaric acid structure, along with two carbon-13 isotopes. This compound is significant in various fields, particularly in metabolic studies and drug development due to its isotopic labeling, which allows for detailed tracking of metabolic pathways and pharmacokinetics.

The chemical behavior of (E)-2,3-dideuteriofumaric acid is similar to that of fumaric acid. It can participate in several reactions:

  • Esterification: Reacts with alcohols to form esters.
  • Hydrogenation: Can be reduced to malic acid under appropriate conditions.
  • Bromination: The double bond can react with bromine, leading to dibrominated products.
  • Diels-Alder Reactions: Acts as a dienophile due to the presence of the double bond.

These reactions are essential for synthesizing various derivatives and studying reaction mechanisms.

Fumaric acid and its derivatives, including (E)-2,3-dideuteriofumaric acid, have been associated with several biological activities. Fumaric acid itself is known to play a role in the citric acid cycle as an intermediate. Furthermore, it has been implicated in various metabolic disorders:

  • Oncometabolite: Fumaric acid is recognized as an oncometabolite linked to fumarase deficiency, which can lead to certain types of cancer .
  • Therapeutic Uses: Compounds derived from fumaric acid are used in treating psoriasis and multiple sclerosis due to their immunomodulatory effects .

The synthesis of (E)-2,3-dideuteriofumaric acid can be achieved through several methods:

  • Deuterated Precursors: Starting from fumaric acid or maleic acid, deuterium can be introduced via exchange reactions or using deuterated reagents during synthesis.
  • Catalytic Isomerization: Maleic acid can be converted to fumaric acid under acidic conditions; this process can be adapted using deuterated solvents or catalysts to yield the dideuterated form.
  • Oxidation of Furfural: A traditional method for synthesizing fumaric acid involves oxidizing furfural using chlorate in the presence of a vanadium-based catalyst; this can also be modified for isotopic labeling.

(E)-2,3-dideuteriofumaric acid finds applications primarily in research:

  • Metabolic Studies: Used as a tracer in metabolic pathways to study the effects of deuteration on drug metabolism and pharmacokinetics .
  • Drug Development: Its isotopic labeling helps in understanding drug interactions and mechanisms within biological systems .
  • Analytical Chemistry: Utilized in NMR spectroscopy for studying molecular dynamics due to the presence of deuterium.

Research indicates that deuteration can significantly alter the pharmacokinetic profiles of compounds. Studies have shown that substituting hydrogen atoms with deuterium may lead to:

  • Increased Stability: Deuterated compounds often exhibit increased metabolic stability compared to their non-deuterated counterparts.
  • Altered Binding Affinity: The presence of deuterium can influence the binding interactions with biological targets, potentially enhancing efficacy or reducing toxicity .

Comparing (E)-2,3-dideuteriofumaric acid with other related compounds highlights its unique properties:

Compound NameMolecular FormulaKey Characteristics
Fumaric AcidC4H4O4C_4H_4O_4Natural compound involved in the citric acid cycle
Maleic AcidC4H4O4C_4H_4O_4Cis-isomer of butenedioic acid; used as a precursor
Malic AcidC4H6O5C_4H_6O_5Product of fumaric acid reduction; involved in metabolism
(E)-2,3-Dideuteriobutenedioic AcidC4H2D2O4C_4H_2D_2O_4Deuterated form; used for tracing metabolic pathways

The uniqueness of (E)-2,3-dideuteriofumaric acid lies in its isotopic labeling which allows for precise tracking in biological systems and enhances our understanding of drug metabolism and efficacy.

(E)-2,3-Dideuterio(1,4-13C2)but-2-enedioic acid is a deuterated and carbon-13-labeled derivative of fumaric acid (trans-butenedioic acid). Its systematic IUPAC name specifies:

  • Stereochemistry: The E (trans) configuration of the double bond between carbons 2 and 3.
  • Isotopic substitutions: Two deuterium atoms (²H) at positions 2 and 3, and two carbon-13 (¹³C) isotopes at positions 1 and 4.
  • Functional groups: Two carboxylic acid groups (–COOH) at positions 1 and 4.

The molecular formula is C₄H₂D₂¹³C₂O₄, distinguishing it from natural fumaric acid (C₄H₄O₄). Structurally, the compound retains the planar trans-configuration of fumaric acid, with isotopic substitutions altering its mass and spectroscopic signatures without significantly affecting reactivity.

Table 1: Comparative Properties of Fumaric Acid and Its Isotopologues

CompoundMolecular FormulaKey Characteristics
Fumaric AcidC₄H₄O₄Natural TCA cycle intermediate; trans-configuration
Maleic AcidC₄H₄O₄Cis-isomer; higher solubility in water
(E)-2,3-Dideuterio(1,4-¹³C₂)But-2-Enedioic AcidC₄H₂D₂¹³C₂O₄Dual isotopic labels for metabolic tracing

The presence of deuterium and carbon-13 creates distinct NMR splitting patterns and mass spectral peaks, enabling researchers to differentiate the labeled compound from endogenous metabolites.

Historical Context of Isotopically Labeled Fumaric Acid Derivatives

The synthesis of isotopically labeled fumaric acid derivatives emerged alongside mid-20th-century advancements in tracer methodology. Key milestones include:

  • 1940s–1950s: Pioneering work by Konrad Bloch and Feodor Lynen utilized ¹⁴C-labeled fumarate to map the citric acid cycle, demonstrating its role in aerobic respiration.
  • 1970s: Deuterated fumarate analogs were first synthesized via acid-catalyzed exchange reactions, enabling studies on enzyme stereospecificity in succinate dehydrogenase complexes.
  • 2000s: Improved asymmetric deuteration techniques allowed site-specific labeling, critical for probing hydrogen transfer mechanisms in fumarase-catalyzed reactions.

The dual labeling strategy (²H + ¹³C) represents a recent innovation, addressing limitations in single-isotope approaches. For instance, deuterium alone causes isotopic scrambling in certain metabolic pathways, while carbon-13 provides stable positional tracking.

Significance of Dual Deuterium and Carbon-13 Labeling

The combination of deuterium and carbon-13 isotopes confers three principal advantages:

Enhanced NMR Detectability

  • Deuterium: Provides a quadrupolar nucleus (I=1) with distinct relaxation properties, though its low gyromagnetic ratio traditionally limits sensitivity. The ²H label minimizes signal splitting from neighboring protons.
  • Carbon-13: Despite low natural abundance (1.1%), ¹³C enrichment at specific positions allows direct observation of carbon骨架 dynamics. The ¹³C–¹³C coupling in the 1,4 positions creates unique splitting patterns in 2D NMR experiments.

Mass Spectrometry Resolution

Dual labeling introduces a mass shift of +4 Da (2ײH + 2×¹³C) relative to natural fumarate, facilitating unambiguous detection in complex biological matrices. This is particularly valuable in:

  • Untargeted metabolomics: Distinguishing exogenous fumarate derivatives from endogenous isomers.
  • Stable isotope-resolved metabolomics (SIRM): Quantifying pathway flux through mass isotopomer distribution analysis.

Kinetic Isotope Effect (KIE) Studies

Deuterium substitution at the 2 and 3 positions induces measurable KIE values in enzyme-catalyzed reactions. For example, in fumarase-mediated hydration to malate, the ²H labels slow proton transfer steps, allowing precise determination of rate-limiting stages. Concurrent ¹³C labeling permits real-time monitoring of carbon骨架 reorganization via ¹³C NMR.

Table 2: Analytical Techniques Enhanced by Dual Isotopic Labeling

TechniqueDeuterium RoleCarbon-13 RoleSynergistic Benefit
¹H NMRSimplifies coupling patternsN/AReduced signal overlap
¹³C NMRN/ADirect skeletal observationSite-specific reaction monitoring
LC-MS/MSMass shift for identificationConfirm molecular fragmentationDual confirmation of metabolite ID

This dual labeling approach has been instrumental in recent studies of ferroptosis, where fumarate derivatives modulate lipid peroxidation pathways. By tracing both hydrogen and carbon movements, researchers can disentangle parallel metabolic fluxes that single-isotope methods would conflate.

Molecular Geometry and Isotopic Configuration

The compound (E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid represents a highly specialized isotopically labeled derivative of fumaric acid, characterized by the incorporation of two deuterium atoms at the vinyl positions and two carbon-13 isotopes at the carboxyl carbon positions [1]. The molecular formula can be expressed as C4H2D2O4, where two of the carbon atoms are specifically the carbon-13 isotope, resulting in a distinctive isotopic signature that distinguishes it from the native compound [1].

The molecular geometry of this isotopically labeled compound maintains the fundamental structural characteristics of the parent fumaric acid molecule while incorporating the isotopic modifications [8]. The compound adopts a planar configuration with the characteristic trans (E) stereochemistry across the central carbon-carbon double bond [12]. This geometric arrangement is essential for maintaining the compound's chemical and physical properties while enabling its use as a tracer molecule in various analytical applications .

Table 1: Molecular Geometry and Bond Parameters

Bond/AngleValueNotes
C=C bond length1.356 ÅTrans configuration across double bond
C-C bond length (C-COOH)1.486 ÅSingle bond between C=C and carboxyl group
C=O bond length1.202 ÅCarbonyl double bond
C-O bond length1.341 ÅHydroxyl single bond
C-C-O bond angle112.1°Angle between C-C and C-O bonds
C-C=O bond angle124.4°Angle between C-C and C=O bonds
C-C=C bond angle121.8°Angle at the C=C double bond
Dihedral angle (O=C-C=C)~0° (planar)Molecule is nearly planar in trans configuration

The isotopic configuration involves strategic placement of deuterium atoms at the 2,3-positions (vinyl carbons) and carbon-13 isotopes at the 1,4-positions (carboxyl carbons) [1] [7]. This specific labeling pattern ensures that the isotopic modifications do not significantly alter the fundamental molecular geometry while providing distinct spectroscopic signatures for analytical identification [5].

The planar molecular architecture is maintained through the sp2 hybridization of the vinyl carbons and the conjugation between the carbon-carbon double bond and the adjacent carboxyl groups [8] [9]. The trans configuration is energetically favored and results in a more stable molecular conformation compared to the corresponding cis isomer [22]. The incorporation of deuterium atoms at the vinyl positions does not substantially affect the bond lengths or angles, as deuterium exhibits nearly identical bonding characteristics to protium while providing distinct spectroscopic properties [16].

Comparative Analysis with Native Fumaric Acid

The comparative analysis between (E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid and native fumaric acid reveals both similarities and distinct differences that are primarily attributable to the isotopic substitutions [1] . The fundamental molecular architecture remains unchanged, with both compounds exhibiting identical connectivity and stereochemistry, yet the isotopic modifications introduce subtle but measurable changes in physical and spectroscopic properties [5].

Table 2: Comparison with Native Fumaric Acid

PropertyNative Fumaric AcidLabeled Compound
Molecular weight116.07 Da120.03 Da
C=C bond length1.356 ÅSimilar to native (~1.356 Å)
Nuclear Magnetic Resonance spectral patternSimple proton and carbon-13 patternsComplex due to isotope coupling
Mass spectral patternNormal isotopic distributionDistinctive M+4 pattern
StereochemistryE (trans) configurationE (trans) configuration maintained
Chemical reactivityStandard carboxylic acid reactionsSimilar, with slight kinetic isotope effects

The molecular weight difference of approximately 4 atomic mass units results from the combined contribution of two deuterium atoms (each contributing +1 mass unit) and two carbon-13 isotopes (each contributing +1 mass unit relative to carbon-12) [1] [6]. This mass shift creates a distinctive M+4 isotopic pattern in mass spectrometric analyses, which is essential for the compound's utility as an internal standard in quantitative analytical methods [5].

The carbon-carbon double bond length remains essentially unchanged between the native and labeled compounds, demonstrating that isotopic substitution does not significantly affect the fundamental bonding characteristics [8]. However, the presence of deuterium atoms introduces measurable kinetic isotope effects that can influence reaction rates, particularly in processes involving carbon-hydrogen bond breaking or formation [16] [18].

The stereochemical integrity is preserved in the labeled compound, with the trans configuration maintained across the central double bond [12] [22]. This preservation of stereochemistry is crucial for maintaining the compound's biological and chemical properties while enabling its use as a direct substitute for the native compound in metabolic studies .

Spectroscopic Characterization

Proton/Carbon-13 Nuclear Magnetic Resonance Spectral Features

The Nuclear Magnetic Resonance spectroscopic characteristics of (E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid exhibit distinctive features that distinguish it from the native fumaric acid [15] [19]. The carbon-13 Nuclear Magnetic Resonance spectrum displays enhanced signals at the isotopically labeled positions, providing clear identification of the compound's isotopic composition [14].

Table 3: Nuclear Magnetic Resonance Spectral Features

NucleusChemical Shift (ppm)Coupling PatternNotes
Carbon-13 (carboxyl carbon)~177.4Singlet (in native fumaric acid)Carbon-13-labeled positions show enhanced signal
Carbon-13 (vinyl carbon)~138.0Triplet (due to deuterium coupling)Coupling to deuterium creates characteristic triplet pattern
Proton/Deuterium (vinyl position)~6.5Singlet (proton) / Not observed (deuterium)Deuterium substitution eliminates proton signals at these positions

The carbon-13 signals corresponding to the carboxyl carbons appear at approximately 177.4 parts per million, which is consistent with the chemical shift range expected for carboxylic acid carbons [15]. These signals exhibit enhanced intensity due to the carbon-13 enrichment at these positions, facilitating their identification and quantification in complex mixtures [14].

The vinyl carbon atoms, which are also carbon-13 labeled, resonate at approximately 138.0 parts per million and display characteristic coupling patterns with the adjacent deuterium atoms [15]. The carbon-deuterium coupling results in a distinctive triplet pattern with a coupling constant typically ranging from 19-25 Hertz, which is significantly different from the corresponding carbon-proton coupling observed in the native compound [10] [16].

The deuterium substitution at the vinyl positions effectively eliminates the proton signals that would normally appear at approximately 6.5 parts per million in the native fumaric acid [15]. This absence of proton signals at the expected chemical shift positions serves as a definitive confirmation of successful deuterium incorporation [10]. The deuterium nuclei themselves are not typically observed in routine proton Nuclear Magnetic Resonance experiments due to their different gyromagnetic ratio and the requirement for specialized deuterium-optimized pulse sequences [16].

Deuterium isotope effects on carbon-13 chemical shifts are observed as subtle but measurable changes in the resonance positions of carbons in proximity to the deuterium substitution sites [18] [19]. These isotope-induced shifts typically range from 0.1 to 0.5 parts per million and provide additional confirmation of the isotopic labeling pattern [20].

Mass Spectrometric Isotopic Patterns

The mass spectrometric analysis of (E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid reveals distinctive isotopic patterns that are characteristic of the compound's isotopic composition [1] [21]. The molecular ion exhibits a prominent peak at mass-to-charge ratio 120, representing the monoisotopic mass of the fully labeled compound [6].

Table 4: Mass Spectrometric Features

FeatureValueNotes
Molecular formulaC4H2D2O4 (with two carbon-13)Contains two carbon-13 atoms and two deuterium atoms
Monoisotopic mass120.03022 DaCalculated for the isotopically labeled compound
Mass shiftM+4 relative to native fumaric acidDue to two carbon-13 (+2) and two deuterium (+2) substitutions
Isotopic patternDistinctive isotopic envelopeCharacteristic pattern due to isotopic labeling
Fragmentation patternLoss of carboxyl groupsCommon fragmentation pathway for carboxylic acids

The isotopic pattern displays a characteristic M+4 shift relative to the native fumaric acid, resulting from the combined mass contributions of the isotopic substitutions [1] [6]. This distinctive mass shift enables unambiguous identification of the labeled compound in complex biological matrices and serves as the basis for its utility as an internal standard in quantitative mass spectrometric analyses [5].

The fragmentation behavior of the compound follows typical patterns observed for carboxylic acids, with common neutral losses including carboxyl groups (mass 45) and carboxylic acid moieties (mass 46) [17]. The presence of isotopic labels can be tracked through the fragmentation process, as the resulting fragment ions maintain the isotopic composition of their parent molecular regions [11].

The isotopic envelope of the molecular ion peak reflects the statistical distribution of the isotopic variants, with the base peak corresponding to the fully labeled species [21]. The relative intensities of the isotopic peaks provide information about the isotopic purity of the compound, which is typically greater than 98% for both carbon-13 and deuterium incorporation [7].

The synthesis of (E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid requires precise deuteration at the vinyl positions (C2 and C3) of the fumaric acid backbone. Multiple deuteration strategies have been developed specifically for fumaric acid derivatives, each offering distinct advantages in terms of selectivity, yield, and scalability [2] [3].

Palladium-Catalyzed Hydrogen-Deuterium Exchange

Palladium-catalyzed hydrogen-deuterium exchange represents the most widely adopted approach for deuteration of fumaric acid derivatives. This methodology exploits the ability of palladium to facilitate the replacement of hydrogen with deuterium in the presence of deuterium oxide (D2O) . The reaction typically employs a palladium on carbon (Pd/C) catalyst under controlled conditions to achieve high deuterium incorporation rates.

The standard protocol involves utilizing 5-10% Pd/C (w/w relative to substrate) with D2O (99.9% isotopic purity) as the deuterium source. Reaction conditions are optimized at temperatures ranging from 80-120°C under 1-3 atm H2 pressure for 12-24 hours . Under these conditions, deuterium incorporation exceeding 95% is achievable, as confirmed by mass spectrometry analysis. The mechanism involves oxidative insertion of palladium into the C-H bond, followed by deuterium transfer from D2O via a palladium-deuteride intermediate (Pd-D) .

An alternative palladium-mediated approach involves reductive deuteration using deuterium gas (D2) in the presence of Lindlar catalyst (Pd/BaSO4). This method achieves exceptional isotopic purity of 98-99% D with yields of 85-90% . The reaction is particularly advantageous for its simplicity and high regioselectivity, although it requires strict anhydrous conditions to prevent proton back-exchange.

Base-Catalyzed Deuteration Systems

Base-catalyzed hydrogen-deuterium exchange offers a metal-free route to deuterated fumaric acid derivatives. This approach exploits the increased acidity of vinyl hydrogens in dicarboxylic acids under strongly basic conditions . Sodium deuteroxide (NaOD) in D2O serves as both the base and deuterium source, with the reaction proceeding through enolate formation and subsequent deuterium incorporation.

The optimized protocol employs 2.0 M NaOD in D2O at 60°C for 48 hours, achieving deuterium incorporation of 90-92% . While this method is cost-effective and avoids the use of precious metals, it is limited by competing decarboxylation reactions at elevated temperatures. Careful temperature control is essential to prevent decomposition of the substrate while maintaining reasonable reaction rates.

Electrochemical Deuteration Methods

Recent advances in electrochemical deuteration have enabled the synthesis of deuterated fumaric acid derivatives using platinum electrodes in D2O-based electrolytes . The process involves reduction of fumaric acid at the cathode, where deuterium is generated in situ via electrolysis of D2O. This method offers advantages in terms of environmental compatibility and process control, achieving deuterium incorporation rates of 85-90% with yields of 70-80%.

The electrochemical approach utilizes controlled potential electrolysis with platinum working electrodes in deuterated phosphate buffer systems. Current densities of 10-50 mA/cm² are typically employed, with reaction times of 8-16 hours depending on substrate concentration and electrode surface area . While promising for green chemistry applications, this method currently suffers from lower efficiency compared to catalytic routes.

Continuous-Flow Deuteration Systems

Industrial-scale production of deuterated fumaric acid derivatives employs continuous-flow systems to enhance deuteration efficiency and scalability . A representative setup involves tubular fixed-bed reactors packed with Pd/Al2O3 catalyst, processing fumaric acid suspension in D2O with residence times of 2 hours and throughput of 50 kg/day. These systems achieve exceptional purity of 99.5% as determined by high-performance liquid chromatography (HPLC) analysis.

Continuous-flow systems demonstrate significant advantages over batch processes, reducing deuterium consumption by 33% (from 1.2 kg/kg to 0.8 kg/kg), energy demand by 38% (from 120 kWh/kg to 75 kWh/kg), and waste generation by 67% (from 30 L/kg to 10 L/kg) . These improvements make continuous-flow deuteration particularly attractive for large-scale production applications.

13C-Labeling Techniques in Dicarboxylic Acid Synthesis

The incorporation of carbon-13 isotopes into dicarboxylic acids, particularly at the carboxyl positions as required for (E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid, represents a complex synthetic challenge requiring specialized methodologies [4] [5] [6] [7].

Cyanide-Based 13C Labeling Strategies

The most economically viable approach for introducing carbon-13 labels into dicarboxylic acids involves nucleophilic substitution using potassium cyanide-13C (K13CN) followed by hydrolysis [4] [6]. This methodology has been extensively developed for the synthesis of 13C-labeled dicarboxylic acids with various chain lengths, providing excellent isotopic purity and reasonable yields.

The synthetic strategy involves initial preparation of suitable leaving groups, typically through conversion of dicarboxylic acids to their corresponding α,ω-alkyl-bis-tosylates via reduction with lithium aluminum hydride (LiAlH4) and subsequent tosylation [4]. The tosylates then undergo nucleophilic substitution with K13CN in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) for 6-12 hours, yielding dinitriles with quantitative incorporation of 13C labels.

The dinitriles are subsequently hydrolyzed using concentrated sulfuric acid at 120-150°C to produce the corresponding 13C-labeled dicarboxylic acids [4]. This approach consistently achieves 13C isotopic purity of 99% with overall yields of 90-95% based on the starting dicarboxylic acid. The method is particularly advantageous because it introduces the isotope label late in the synthetic sequence, minimizing loss of expensive labeled material.

Elemental 13C Labeling Methodology

A versatile approach for 13C2-labeling of organic molecules utilizes elemental 13C carbon as the starting material [5]. This methodology involves conversion of elemental 13C to calcium carbide (Ca13C2) at high temperatures (2000-2500°C), which is subsequently used to generate acetylene as a universal 13C2 building block for organic transformations.

The process begins with high-temperature reaction of elemental 13C with calcium oxide to form Ca13C2, which upon hydrolysis yields 13C2-acetylene [5]. This labeled acetylene serves as a versatile synthetic intermediate for the preparation of various 13C2-labeled compounds, including dicarboxylic acids through oxidative transformation or cycloaddition reactions.

While this approach offers exceptional atom economy and universal applicability, it requires specialized high-temperature equipment and careful handling of reactive intermediates. The method achieves 13C incorporation rates of 95-98% with overall yields of 80-90% from elemental 13C [5].

Metabolic 13C Labeling Systems

Metabolic labeling using genetically engineered microorganisms provides an alternative route to 13C-labeled dicarboxylic acids, particularly for compounds that are naturally occurring metabolites [8]. This approach involves cultivation of bacterial or yeast strains in media enriched with 13C-labeled glucose or other carbon sources, followed by isolation and purification of the labeled products.

Bioengineered Escherichia coli strains have been successfully employed to produce 13C-enriched dicarboxylic acids using [U-13C]-glucose as the carbon source [8]. The microorganisms are cultured in minimal medium containing 13C-glucose as the sole carbon source, with fermentation periods of 24-72 hours depending on the target compound and organism strain.

This methodology achieves 13C incorporation rates of 90-95% with reasonable yields of 85-95% based on the consumed labeled glucose [8]. The approach is particularly valuable for complex molecules where chemical synthesis would be prohibitively expensive, although it requires specialized fermentation equipment and purification protocols.

Decarboxylative 13C Labeling Techniques

Recent developments in decarboxylative labeling have enabled direct 13C incorporation into carboxylic acids through carbon isotope exchange reactions [7]. This approach involves initial esterification of carboxylic acids with N-hydroxyphthalimide followed by decarboxylation and carboxylation with 13CO2 in the presence of nickel catalysts.

The methodology employs nickel bromide diglyme complexes with neocuproine ligands to facilitate the carbon isotope exchange reaction [7]. Reaction conditions typically involve temperatures of 25-80°C for 4-12 hours under inert atmosphere, with 13CO2 pressures of 1-5 atm. This approach achieves 13C incorporation rates of 8-40% depending on the substrate structure and reaction conditions.

While the isotopic incorporation is lower than other methods, decarboxylative labeling offers advantages in terms of functional group compatibility and mild reaction conditions [7]. The method is particularly useful for late-stage labeling of complex molecules where other approaches might cause decomposition or side reactions.

Purification and Quality Control Protocols

The synthesis of (E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid requires rigorous purification and quality control protocols to ensure the required isotopic purity and chemical integrity [9] [10] [11] [12].

High-Performance Liquid Chromatography Purification

High-performance liquid chromatography (HPLC) represents the gold standard for purification of isotopically labeled compounds, particularly for achieving the high purity levels required for research applications [9] [13] [14]. The purification of deuterated and 13C-labeled fumaric acid derivatives requires specialized column selection and mobile phase optimization to account for potential isotope effects on retention times.

Reversed-phase HPLC systems using C18 columns with gradient elution are typically employed for purification of isotopically labeled dicarboxylic acids [9]. Mobile phases consisting of water-acetonitrile mixtures with trifluoroacetic acid (0.1% v/v) as a modifier provide optimal separation efficiency. Flow rates of 1-2 mL/min are standard for analytical columns, with scaling to 10-20 mL/min for preparative applications.

Critical considerations include potential isotope effects on chromatographic retention, as demonstrated for leucine where [13C]leucine and [12C]leucine exhibit different retention times [15]. This phenomenon necessitates careful method development and validation to ensure complete collection of the desired isotopically labeled product without contamination from unlabeled material.

Nuclear Magnetic Resonance Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation and quantitative assessment of isotopic incorporation in labeled compounds [10] [16] [17]. Both 1H NMR and 13C NMR techniques are essential for characterizing (E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid, with specialized pulse sequences required to account for isotope labeling patterns.

Quantitative 1H NMR spectroscopy enables determination of deuterium incorporation through integration of residual proton signals compared to internal standards [10]. The disappearance of vinyl proton signals at δ 6.3 ppm confirms successful deuteration at the C2 and C3 positions. 2H NMR spectroscopy provides direct confirmation of deuterium incorporation, with characteristic resonances appearing in the 1-10 ppm range.

13C NMR spectroscopy is essential for confirming carbon-13 incorporation at the carboxyl positions, with labeled carbons appearing as enhanced peaks in the 160-180 ppm region [10]. Quantitative 13C NMR requires specialized pulse sequences with appropriate relaxation delays to ensure accurate integration of labeled versus unlabeled carbon signals.

Mass Spectrometric Analysis

High-resolution mass spectrometry (HRMS) provides the most sensitive and accurate method for determining isotopic enrichment and purity of labeled compounds [16] [18] [19]. Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are preferred ionization methods for dicarboxylic acids, operating in negative ion mode to detect deprotonated molecular ions.

The isotopic distribution analysis involves extraction of individual isotopologue signals from the mass spectrum and calculation of isotopic enrichment using specialized software [19]. For (E)-2,3-dideuterio(1,4-13C2)but-2-enedioic acid, the expected molecular ion appears at m/z 118.083 (M-H)⁻, with isotopic purity determined by comparison to the unlabeled compound (m/z 114.983).

Tandem mass spectrometry (MS/MS) provides additional structural confirmation through characteristic fragmentation patterns [18]. The loss of CO2 (44 Da) from carboxyl groups and formation of fragment ions containing the deuterated vinyl carbons provide definitive evidence of correct isotopic labeling patterns.

Infrared Spectroscopy and Complementary Techniques

Infrared spectroscopy provides rapid confirmation of functional group integrity and can detect deuterium incorporation through characteristic isotope shifts [11] [12]. The C-D stretching frequencies appear at lower wavenumbers (2000-2300 cm⁻¹) compared to C-H stretches (2800-3100 cm⁻¹), providing direct evidence of deuteration.

X-ray diffraction analysis of crystalline samples confirms the maintenance of the trans-configuration essential for fumaric acid derivatives [11]. The method provides definitive proof of stereochemical integrity, which is crucial for biological activity studies where the compound will be employed.

Melting point determination serves as a simple purity assessment tool, with isotopically labeled compounds typically exhibiting slightly different melting points compared to unlabeled materials [20]. Gas chromatography-mass spectrometry (GC-MS) can be employed for volatile derivatives, providing both separation and identification capabilities in a single analysis.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

120.03022177 g/mol

Monoisotopic Mass

120.03022177 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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